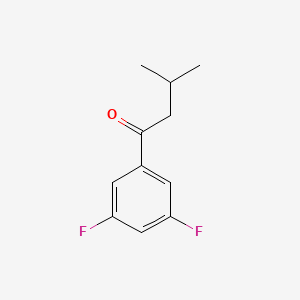

3',5'-Difluoro-3-methylbutyrophenone

Description

Contextualization of Butyrophenone (B1668137) Derivatives in Organic Synthesis and Medicinal Chemistry

The butyrophenone framework, characterized by a 1-phenylbutan-1-one structure, represents a significant scaffold in the realm of organic chemistry and particularly in the development of pharmaceuticals. nih.gov Historically, butyrophenone derivatives have been at the forefront of medicinal chemistry, most notably as a major class of antipsychotic agents used in the management of schizophrenia and other psychotic disorders. masterorganicchemistry.comgenome.jp The discovery of haloperidol, a prominent butyrophenone, in the 1950s marked a pivotal moment in psychopharmacology, demonstrating the therapeutic potential of this chemical class. researchgate.net

Significance of Fluorine Substitution in Aromatic Ketone Frameworks

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a parent compound. tandfonline.com In the context of aromatic ketones, the strategic placement of fluorine substituents can lead to several advantageous effects.

Fluorine substitution can significantly alter the electronic properties of the aromatic ring, which in turn can modulate the reactivity of the ketone carbonyl group. nih.govmdpi.com This can be particularly important for compounds designed to interact with biological targets, as it can enhance binding affinity and specificity. tandfonline.com Furthermore, the introduction of fluorine can block sites of metabolic oxidation, leading to improved metabolic stability and a longer biological half-life. tandfonline.com The increased lipophilicity that often accompanies fluorination can also enhance a molecule's ability to cross cellular membranes, improving its bioavailability. olemiss.edu The presence of fluorine has also been shown to influence the conformation of molecules, which can be a critical factor in their biological activity. olemiss.edu

Research Landscape and Gaps Pertaining to 3',5'-Difluoro-3-methylbutyrophenone

While the broader classes of butyrophenones and fluorinated aromatic ketones have been extensively studied, the specific compound this compound occupies a more nascent space in the research literature. A comprehensive search reveals a notable scarcity of studies focused directly on this particular molecule. This suggests that its synthesis and characterization are likely part of more recent or specialized research endeavors that have yet to be widely published.

The primary method for the synthesis of such an aromatic ketone would likely involve a Friedel-Crafts acylation reaction. masterorganicchemistry.com This would entail the reaction of 1,3-difluorobenzene (B1663923) with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comsigmaaldrich.com The substitution pattern of the resulting product would be dictated by the directing effects of the fluorine atoms on the aromatic ring.

The potential research applications of this compound can be inferred from the properties of its constituent parts. The difluorinated phenyl ring suggests a focus on creating a metabolically stable compound with modulated electronic properties. The 3-methylbutyryl side chain is a common feature in various biologically active molecules. Therefore, it is plausible that this compound is being investigated as a potential neuroleptic agent, following the tradition of butyrophenone-based antipsychotics. nih.govresearchgate.net The specific substitution pattern may be designed to fine-tune receptor binding profiles or to explore new structure-activity relationships within this class of compounds.

The current gap in the literature regarding this compound presents an opportunity for further investigation. Detailed studies on its synthesis, spectroscopic characterization, and biological evaluation are needed to fully understand its properties and potential applications. Research into its metabolic fate and potential interactions with various biological targets would be particularly valuable in elucidating its pharmacological profile. As the field of medicinal chemistry continues to seek out novel and improved therapeutic agents, a thorough examination of compounds like this compound is a critical step in the drug discovery process.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUJQKVPPQINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3 ,5 Difluoro 3 Methylbutyrophenone

Retrosynthetic Analysis and Key Disconnections for 3',5'-Difluoro-3-methylbutyrophenone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection lies at the bond between the aromatic ring and the carbonyl group of the butyrophenone (B1668137) side chain. This disconnection suggests a Friedel-Crafts acylation or a related coupling reaction as the final key step in the synthesis. byjus.com

This leads to two main synthons: a nucleophilic 1,3-difluorobenzene (B1663923) equivalent and an electrophilic 3-methylbutyryl group. The 1,3-difluorobenzene moiety requires activation to facilitate the introduction of the acyl group at the desired position. The 3-methylbutyryl synthon can be derived from 3-methylbutyryl chloride or a related carboxylic acid derivative.

A further disconnection of the 1,3-difluorobenzene precursor might involve the introduction of the fluorine atoms onto a functionalized benzene (B151609) ring. This highlights the importance of regioselective fluorination methods.

Aromatic Ring Functionalization: Introduction of Fluorine Substituents at 3' and 5' Positions

Directed Ortho Metallation (DoM) is a potent strategy for the functionalization of aromatic rings ortho to a directing metalation group (DMG). wikipedia.orgchem-station.com The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a highly reactive aryllithium intermediate that can be quenched with an appropriate electrophile.

In the context of synthesizing a 3,5-difluorinated aromatic core, a suitable starting material could be a difluorinated arene bearing a DMG. The fluorine atoms themselves can act as weak directing groups, but their influence is often overridden by stronger DMGs. Research has shown that in reactions with 1,3-difluorobenzene, C-H activation can show a strong preference for the ortho position to the fluorine atoms. nih.gov The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity.

Table 1: Common Directing Metalation Groups (DMGs) in DoM Chemistry

| Directing Group | Abbreviation | Relative Directing Ability |

| -CON(i-Pr)₂ | - | Strong |

| -OMOM | Methoxy(methoxymethyl) | Strong |

| -NHCOtBu | - | Strong |

| -OCH₃ | Methoxy | Moderate |

| -F | Fluoro | Weak |

This table provides a general hierarchy of directing group ability. uwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro groups or additional halogen atoms. youtube.commasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the rate is often influenced by the stability of this intermediate. wikipedia.orgmasterorganicchemistry.com

To synthesize a 3,5-difluorinated aromatic system via SNAr, a common precursor is 1,3,5-trichlorobenzene. By reacting this with a fluoride (B91410) source, such as an alkali metal fluoride, two of the chlorine atoms can be selectively replaced by fluorine. google.com The reaction conditions, including the choice of solvent and catalyst, are critical for achieving the desired difluorination without proceeding to full trifluorination. google.com Recent advancements have also explored photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

Table 2: Comparison of DoM and SNAr for Aromatic Fluorination

| Feature | Directed Ortho Metallation (DoM) | Nucleophilic Aromatic Substitution (SNAr) |

| Key Principle | C-H activation directed by a functional group. wikipedia.org | Nucleophilic attack on an electron-deficient aromatic ring. wikipedia.org |

| Typical Substrate | Aromatic ring with a directing metalation group. chem-station.com | Aromatic ring with good leaving groups and activating groups. masterorganicchemistry.com |

| Regiocontrol | High, determined by the position of the DMG. wikipedia.org | Determined by the position of the leaving group and activating groups. masterorganicchemistry.com |

| Common Reagents | Organolithium bases (e.g., n-BuLi, s-BuLi). baranlab.org | Nucleophiles (e.g., F⁻, RO⁻, R₂N⁻). wikipedia.org |

Construction of the Butyrophenone Side Chain

Once the 3,5-difluorinated aromatic precursor is obtained, the next critical step is the introduction of the 3-methylbutyryl side chain to form the butyrophenone structure.

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. byjus.com This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com

In the synthesis of this compound, 1,3-difluorobenzene can be acylated with 3-methylbutyryl chloride. sigmaaldrich.comnist.gov The fluorine atoms on the aromatic ring are deactivating, which can make the Friedel-Crafts reaction more challenging compared to benzene. However, the reaction can still proceed, often requiring harsher conditions or more reactive catalytic systems. The regioselectivity of the acylation is directed by the existing fluorine substituents.

While Friedel-Crafts acylation is a primary method, alternative strategies exist for the formation of the ketone linkage, especially when the traditional method proves to be low-yielding or lacks the desired regioselectivity.

One such alternative involves the reaction of an organometallic derivative of 1,3-difluorobenzene (e.g., a Grignard or organolithium reagent) with 3-methylbutyryl chloride or a related ester. This approach reverses the polarity of the reactants compared to the Friedel-Crafts reaction.

Furthermore, modern cross-coupling reactions, such as those catalyzed by palladium or other transition metals, can be employed. These methods offer high functional group tolerance and can often be performed under milder conditions. For instance, a 3,5-difluorophenylboronic acid could be coupled with an acyl chloride in a Suzuki-type reaction.

Intramolecular Friedel-Crafts reactions can also be a powerful tool for constructing cyclic ketones, although this is less directly applicable to the synthesis of the acyclic side chain in this compound. masterorganicchemistry.com

Derivatization Chemistry of this compound

The derivatization of this compound allows for the synthesis of a wide range of new chemical entities. By targeting the carbonyl moiety, the aromatic ring, or the butyl side chain, chemists can systematically alter the molecule's steric and electronic properties.

The ketone's carbonyl group is a primary site for nucleophilic attack and condensation reactions.

Reduction: The carbonyl can be readily reduced to a secondary alcohol, 1-(3',5'-difluorophenyl)-3-methylbutan-1-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the reaction's selectivity and conditions.

Wittig Reaction: The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are powerful tools for converting the carbonyl group into an alkene. For instance, reaction with a phosphorus ylide can introduce a variety of substituents. A notable application is the synthesis of gem-difluoro olefins, which are valuable motifs in medicinal chemistry. d-nb.infonih.gov The reaction of this compound with a difluoromethyl phosphonium (B103445) ylide or a related reagent could yield a 1,1-difluoroalkene derivative. nih.gov

Aldol (B89426) Condensations: Under basic or acidic conditions, the ketone can undergo aldol condensation with other carbonyl compounds. Reaction at the α-carbon of the butyrophenone can lead to the formation of β-hydroxy ketones, which can be subsequently dehydrated to form α,β-unsaturated ketones, extending the carbon skeleton.

Table 1: Examples of Reactions at the Carbonyl Moiety

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate ester + Base | (E)-Alkene |

| Aldol Condensation | Aldehyde/Ketone + Acid/Base | β-Hydroxy Ketone |

The 3',5'-difluoro substitution pattern on the phenyl ring significantly influences its reactivity. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by strong nucleophiles. researchgate.net Reactions with nucleophiles such as amines, alkoxides, or thiolates can lead to the mono- or di-substituted products. researchgate.netmdpi.com The reaction is typically carried out in a polar aprotic solvent, and the regioselectivity is governed by the stability of the Meisenheimer complex intermediate. The displacement of fluorine is generally preferred over other halogens in such reactions. researchgate.net

Table 2: Potential Regioselective Reactions on the Aromatic Ring

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

| Nucleophilic Aromatic Substitution | R-NH₂, R-O⁻, R-S⁻ | C3' and/or C5' | Substituted aminophenone, ether, or thioether |

| Nitration (Electrophilic) | HNO₃/H₂SO₄ | C2', C4', C6' | Nitro-substituted derivative |

| Halogenation (Electrophilic) | Br₂/FeBr₃ | C2', C4', C6' | Bromo-substituted derivative |

The butyl side chain offers further opportunities for structural modification, primarily through reactions involving the α- and β-carbons.

α-Alkylation: The α-protons (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to extend the side chain. This allows for the introduction of new alkyl or functionalized groups at the C2 position of the butyrophenone chain.

Side-Chain Degradation: While less common for simple alkyl chains, oxidative cleavage or other degradation pathways could potentially shorten or functionalize the chain. In biological or specific chemical systems, degradation of alkyl side chains can occur via a series of oxidation and carbon-carbon bond cleavage steps. nih.gov

Introduction of Fluorine: Advanced fluorination techniques could potentially be used to introduce additional fluorine atoms into the side chain. For example, methods developed for incorporating hexafluoroisobutyl groups or other fluorinated motifs into molecules could be adapted, although this would represent a more complex synthetic challenge. academie-sciences.fr

Theoretical and Computational Investigations of 3 ,5 Difluoro 3 Methylbutyrophenone

Electronic Structure and Reactivity Descriptors

A thorough investigation of the electronic structure of 3',5'-Difluoro-3-methylbutyrophenone would provide fundamental insights into its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are standard tools for such analyses.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. avogadro.ccpitt.edu This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pitt.edumdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance. The distribution of the HOMO and LUMO across the aromatic ring, the carbonyl group, and the alkyl chain would reveal the primary sites for nucleophilic and electrophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists, the following is a hypothetical representation of what such a data table might look like.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. wikipedia.orgscm.com The MEP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. youtube.com

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to protonation or interaction with electrophiles. The fluorine atoms would also contribute to the electrostatic potential landscape. The regions around the hydrogen atoms would exhibit positive potential.

Quantum Chemical Topology Analysis (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.org This method allows for the calculation of atomic charges and the characterization of chemical bonds through the analysis of bond critical points (BCPs). researchgate.net The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond (e.g., covalent vs. ionic).

A QTAIM analysis of this compound would provide quantitative measures of the atomic charges on each atom, offering a more detailed picture of the charge distribution than MEP mapping alone. It would also characterize the C-F, C=O, and other bonds within the molecule, revealing the extent of charge concentration or depletion in the bonding regions.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the butyrophenone (B1668137) side chain in the target molecule, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step to generate a potential energy surface (PES). youtube.com

For this compound, a detailed conformational analysis would reveal the preferred spatial arrangement of the difluorophenyl ring relative to the carbonyl group and the 3-methylbutyl group. Understanding the low-energy conformations is crucial as they are the most likely to be present and to participate in chemical reactions.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State Characterization for Elementary Steps

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the rate of a chemical reaction. youtube.com Computational methods can be used to locate and characterize transition state structures, including their geometry and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For reactions involving this compound, such as its reduction or nucleophilic addition to the carbonyl group, transition state calculations would provide detailed information about the geometry of the activated complex and the energy barrier (activation energy) for the reaction. This information is invaluable for understanding reaction kinetics and selectivity.

Solvation Effects in Reaction Pathways

The chemical behavior and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Solvation effects can alter the energy landscape of a reaction, affecting the stability of reactants, transition states, and products. For this compound, understanding these effects is crucial for predicting its reactivity in various chemical processes.

Computational chemistry provides powerful methods to model solvation. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of the solute's energy in the presence of a solvent, providing insights into how the solvent stabilizes or destabilizes different species along a reaction pathway. researchgate.netorientjchem.org

For ketones like this compound, a relevant reaction pathway to consider is keto-enol tautomerization. The equilibrium between the keto and enol forms can be highly dependent on the solvent. acs.orgresearchgate.net For instance, polar solvents may favor the more polar tautomer through dipole-dipole interactions or hydrogen bonding. orientjchem.org

To illustrate the impact of solvation on a hypothetical reaction of this compound, consider a nucleophilic addition to the carbonyl group. The energy of the reactants, transition state, and product can be calculated in the gas phase and in different solvents using quantum chemical methods like Density Functional Theory (DFT) combined with a PCM. researchgate.netorientjchem.org

The following table presents a hypothetical set of calculated free energy changes (ΔG) for a nucleophilic addition to this compound in different solvent environments. The data is illustrative and based on general principles observed for similar ketones. researchgate.netorientjchem.org

| Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) |

| Gas Phase | 1 | -10.5 |

| Toluene | 2.4 | -12.8 |

| Tetrahydrofuran (THF) | 7.5 | -15.2 |

| Acetonitrile | 37.5 | -18.9 |

| Water | 78.4 | -21.4 |

Note: This data is hypothetical and for illustrative purposes only.

As the dielectric constant of the solvent increases, the reaction becomes more exergonic. This trend suggests that the products and the transition state leading to them are more polar than the reactants and are therefore stabilized to a greater extent by polar solvents. Such computational studies are invaluable for selecting appropriate solvents to optimize reaction conditions and yields.

Prediction of Spectroscopic Signatures (Computational)

Computational methods are also extensively used to predict the spectroscopic signatures of molecules, which is vital for their identification and characterization. For this compound, we can computationally predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy:

DFT calculations have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict their resonance frequencies. To improve accuracy, linear scaling methods are often employed to correct for systematic errors in the calculations. nih.gov For fluorinated aromatic compounds, specific DFT functionals and basis sets, such as B3LYP/6-31+G(d,p), have been shown to provide reliable predictions for ¹⁹F NMR chemical shifts. nih.govunicamp.br

Below is a table of predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, calculated hypothetically using DFT.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H2', H6' | 7.5 - 7.7 |

| H4' | 7.2 - 7.4 |

| CH₂ (alpha to C=O) | 2.9 - 3.1 |

| CH (beta to C=O) | 2.1 - 2.3 |

| CH₃ | 1.0 - 1.2 |

| ¹³C NMR | |

| C=O | 198 - 202 |

| C1' | 138 - 142 |

| C2', C6' | 115 - 119 |

| C3', C5' | 162 - 166 (d, JCF ≈ 250 Hz) |

| C4' | 108 - 112 (t, JCCF ≈ 25 Hz) |

| CH₂ (alpha to C=O) | 45 - 49 |

| CH (beta to C=O) | 30 - 34 |

| CH₃ | 20 - 24 |

| ¹⁹F NMR | |

| F3', F5' | -108 to -112 |

Note: This data is hypothetical and for illustrative purposes only. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. 'd' denotes a doublet and 't' denotes a triplet.

Infrared (IR) Spectroscopy:

Computational IR spectroscopy can predict the vibrational frequencies and intensities of a molecule. diva-portal.org For this compound, a key feature in its IR spectrum would be the carbonyl (C=O) stretching frequency. The position of this band is sensitive to the electronic environment. libretexts.org The electron-withdrawing fluorine atoms on the aromatic ring are expected to increase the C=O stretching frequency compared to an unsubstituted butyrophenone.

A hypothetical table of predicted IR absorption frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch | 1690 - 1710 |

| Aromatic C=C Stretch | 1600 - 1580 |

| C-F Stretch | 1250 - 1100 |

Note: This data is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The prediction of UV-Vis absorption spectra is commonly performed using time-dependent DFT (TD-DFT). nih.govuclouvain.be This method calculates the energies of electronic transitions, which correspond to the absorption of UV or visible light. For aromatic ketones, the key transitions are typically the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic ring. youtube.comresearchgate.net

The predicted UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

| Transition | Predicted λmax (nm) |

| n → π | 320 - 340 |

| π → π | 250 - 270 |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Structural Characterization Methodologies Applicable to 3 ,5 Difluoro 3 Methylbutyrophenone

X-ray Diffraction Studies for Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles of 3',5'-Difluoro-3-methylbutyrophenone, revealing the conformation of the butyrophenone (B1668137) chain relative to the difluorinated phenyl ring. Furthermore, analysis of the crystal packing would elucidate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular architecture. While specific crystallographic data for this compound is not publicly available, related structures, such as those of other fluorinated organic molecules, have been extensively studied, demonstrating the power of this technique to reveal detailed structural information. nih.gov

Table 1: Hypothetical Crystal Data Table for this compound This table is a template representing the type of data that would be obtained from an X-ray diffraction experiment. The values are not real experimental data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂F₂O |

| Formula Weight | 200.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | 4 |

| Density (calculated) (g/cm³) | - |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment of all atoms in the molecule. The chemical shifts would provide information about the electronic environment of each nucleus, while coupling constants (J-values) would reveal connectivity between neighboring atoms. In particular, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are highly informative about the proximity of atoms to the fluorine substituents.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex NMR spectra, multi-dimensional techniques are indispensable. youtube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. bldpharm.com For the title compound, COSY would be used to trace the connectivity within the methylbutyrophenone side chain and to correlate the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). columbia.edu This is the primary method for assigning the chemical shifts of protonated carbon atoms.

Table 2: Predicted NMR Data for this compound This table presents predicted chemical shifts and correlations based on known data for similar functional groups and structures. It does not represent actual experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~198 | H2', H4', H6', CH₂ |

| CH₂ (alpha to C=O) | ~3.0 | ~45 | C=O, CH, C1' |

| CH (beta to C=O) | ~2.2 | ~25 | CH₃, CH₂ |

| CH₃ (gamma to C=O) | ~1.0 (d) | ~22 | CH, CH₂ |

| C1' | - | ~140 | H2', H6' |

| C2'/C6' | ~7.5 (m) | ~115 (d, JCF) | C=O, C4', C3'/C5' |

| C3'/C5' | - | ~163 (dd, JCF) | H2'/H6', H4' |

| C4' | ~7.2 (m) | ~110 (t, JCF) | H2'/H6' |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Force Constant Derivation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. monash.edu The resulting spectra provide a characteristic "fingerprint" and are highly useful for identifying functional groups. For this compound, a strong absorption band in the IR spectrum between 1680-1700 cm⁻¹ would be indicative of the aryl ketone carbonyl (C=O) stretch. The C-F stretching vibrations would appear as strong bands typically in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman spectroscopy would complement the IR data, particularly for symmetric vibrations and the C-C backbone of the alkyl chain. nih.gov By combining experimental data with computational methods like Density Functional Theory (DFT), a full assignment of the vibrational modes can be achieved. researchgate.net Furthermore, these calculations can be used to derive force constants for specific bonds, offering insight into bond strength.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the molecular formula (C₁₁H₁₂F₂O) of this compound.

Electron ionization (EI) mass spectrometry would be used to study the fragmentation patterns of the molecule. For butyrophenones, characteristic fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. nih.govsigmaaldrich.com

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This would lead to the formation of a stable 3,5-difluorobenzoyl cation [F₂C₆H₃CO]⁺.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of a neutral propene molecule and the formation of a radical cation of 3',5'-difluoroacetophenone.

Analyzing these fragmentation patterns provides valuable information that corroborates the molecular structure determined by NMR. imreblank.ch

Structure Reactivity Relationships and Mechanistic Studies of 3 ,5 Difluoro 3 Methylbutyrophenone

Impact of Fluorine Substituents on Aromatic Ring Electrophilicity and Nucleophilicity

The presence of two fluorine atoms on the aromatic ring of 3',5'-Difluoro-3-methylbutyrophenone has a profound influence on the electron density and, consequently, the reactivity of the phenyl group. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms at the meta positions (3' and 5') synergistically pull electron density away from the aromatic ring. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution (EAS). The partial positive charges induced on the ring carbons make the aromatic system less attractive to incoming electrophiles.

Conversely, this electron deficiency significantly increases the ring's electrophilicity, making it more susceptible to nucleophilic aromatic substitution (NuAr). The carbon atoms bonded to the fluorine substituents become highly electrophilic and can serve as sites for nucleophilic attack, should a suitable nucleophile and reaction conditions be present. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during a NuAr reaction, thereby lowering the activation energy for this pathway.

Steric and Electronic Effects of the 3-Methyl Group on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is governed by both the electronic and steric properties of its adjacent substituents: the difluorophenyl ring and the 3-methylbutyl (isobutyl) group.

Electronic Effects: The isobutyl group attached to the carbonyl carbon is an electron-donating group (+I effect). quora.com This donation of electron density to the carbonyl carbon reduces its partial positive charge (electrophilicity). rsc.orglibretexts.org A less electrophilic carbonyl carbon is less attractive to nucleophiles, which results in lower reactivity compared to aldehydes or ketones with less electron-donating substituents. ncert.nic.in This effect is rationalized by hyperconjugation, where the σ C–H orbitals of the alkyl group interact with the π* C=O orbital, reducing the electron deficiency at the carbonyl carbon. rsc.org Therefore, the electronic contribution of the 3-methylbutyl group deactivates the carbonyl toward nucleophilic addition reactions.

Steric Effects: Steric hindrance plays a critical role in carbonyl reactivity. libretexts.orgyoutube.com The 3-methylbutyl group is sterically bulky. This bulk physically impedes the trajectory of an incoming nucleophile as it attempts to approach the electrophilic carbonyl carbon. libretexts.org This phenomenon, known as steric shielding, raises the activation energy of the nucleophilic addition step, thereby slowing down the reaction rate. Compared to ketones with smaller alkyl groups (like acetone (B3395972) or ethyl methyl ketone), the larger isobutyl group in this compound provides a more significant steric barrier, making it inherently less reactive. quora.comncert.nic.in Studies on related aromatic carbonyl compounds have shown that steric effects from ortho substituents can significantly impact basicity and reactivity by inhibiting resonance and solvation of the conjugate acids. cdnsciencepub.com While the isobutyl group is not on the ring, its size directly impacts the accessibility of the carbonyl, a key reactive center.

Comparative Analysis of Reactivity with Mono- and Poly-halogenated Butyrophenone (B1668137) Analogs

The following table provides a qualitative comparison of the expected reactivity of this compound with its non-halogenated, mono-halogenated, and poly-halogenated analogs.

| Compound | Aromatic Ring Reactivity (towards Nucleophiles) | Carbonyl Group Reactivity (towards Nucleophiles) | Rationale |

|---|---|---|---|

| 3-Methylbutyrophenone | Low | Baseline | The unsubstituted phenyl ring is electron-rich and not activated for nucleophilic attack. Carbonyl reactivity is the baseline for this series. |

| 4'-Fluoro-3-methylbutyrophenone | Moderate | Slightly Increased | A single fluorine atom at the para-position activates the ring for NuAr more effectively than at the meta-position due to resonance stabilization of the intermediate. The strong -I effect also slightly increases the electrophilicity of the distant carbonyl carbon. |

| This compound | High | Increased | Two meta-fluorine atoms provide strong inductive withdrawal, significantly increasing the ring's electrophilicity and susceptibility to NuAr. researchgate.net The combined -I effect also enhances the carbonyl carbon's electrophilicity more than a single fluorine. |

| 2',3',4',5',6'-Pentafluoro-3-methylbutyrophenone | Very High | Significantly Increased | The presence of five fluorine atoms creates a highly electron-deficient aromatic ring, making it exceptionally reactive towards nucleophiles. The cumulative inductive effect makes the carbonyl carbon significantly more electrophilic, although this might be slightly offset by steric hindrance from the ortho-fluorines. |

The general trend shows that increasing the number of fluorine substituents on the aromatic ring enhances the electrophilicity of both the ring itself and the carbonyl carbon due to the powerful inductive effect. This leads to an expected increase in reactivity towards nucleophiles for both key functional groups.

Research Applications of 3 ,5 Difluoro 3 Methylbutyrophenone in Synthetic and Interdisciplinary Fields

Applications in Polymer Chemistry (e.g., as a monomer or functional group)

Extensive research of scientific literature and chemical databases reveals a notable absence of studies detailing the application of 3',5'-Difluoro-3-methylbutyrophenone in the field of polymer chemistry. As of the current body of public-domain scientific information, there are no documented instances of this specific compound being utilized as a monomer for polymerization or as a functional group for the modification of polymers.

While fluorinated compounds, in general, are of significant interest in polymer science due to the unique properties conferred by the carbon-fluorine bond—such as high thermal stability, chemical resistance, and specific electronic characteristics—the potential of this compound in this area remains unexplored.

For context, other fluorinated aromatic ketones have been investigated as monomers in the synthesis of high-performance polymers. For instance, 3,5-difluorobenzophenone (B68835) has been utilized in the synthesis of poly(aryl ether ketone) (PAEK) copolymers. wright.edu This suggests that the difluoro-substituted phenyl ketone moiety can, in principle, participate in polymerization reactions. However, the specific substitution pattern and the presence of the 3-methylbutan-1-one side chain in this compound present a unique chemical structure whose reactivity and suitability for polymerization have not been reported.

The butyrophenone (B1668137) structural motif itself is the foundation for a variety of molecules, primarily in the pharmaceutical field. wikipedia.org However, its role as a building block in materials science, specifically in polymer chemistry, is not well-established.

Given the lack of direct research, any potential application of this compound in polymer chemistry remains purely speculative. Future research would be necessary to determine if the compound can act as a viable monomer or a precursor for functionalizing polymers and to characterize the properties of any resulting materials.

Data on Polymerization Potential of this compound

| Polymerization Role | Research Findings | Polymer Properties |

| As a monomer | No published studies found. | Not applicable. |

| As a functional group | No published studies found. | Not applicable. |

Future Research Directions and Emerging Methodologies for 3 ,5 Difluoro 3 Methylbutyrophenone

Development of Chemo- and Regioselective Catalytic Transformations

The development of catalytic methods that can selectively modify one functional group or position in a molecule over others is a significant area of chemical research. For 3',5'-Difluoro-3-methylbutyrophenone, future research could focus on catalyst-controlled transformations that target specific sites of the molecule.

For instance, the carbonyl group and the activated C-H bonds on the aromatic ring present opportunities for selective functionalization. Research into the chemo- and regioselective carbocyclization of related alkynyl ketones has demonstrated that the choice of catalyst can direct the reaction towards different cyclic products. nih.gov A similar strategy could be envisioned for derivatives of this compound. For example, rhodium(III) catalysis might favor 5-exo-dig carbocyclization to form indanone derivatives, while copper(I) catalysis could lead to 6-endo-dig cyclization to produce naphthol structures. nih.gov

The fluorinated aromatic ring is another key area for selective transformations. The directing effects of the carbonyl group could be exploited in C-H activation/functionalization reactions. Transition metal-catalyzed reactions, guided by the existing functional groups, could enable the introduction of new substituents at specific positions on the difluorophenyl ring, further diversifying the molecular architecture for various applications.

Table 1: Potential Catalyst-Controlled Transformations for Derivatives of this compound

| Catalyst System | Potential Transformation | Potential Product Type |

| Rhodium(III) | 5-exo-dig Carbocyclization of alkynyl derivatives | Substituted Indanones |

| Copper(I) | 6-endo-dig Carbocyclization of alkynyl derivatives | Substituted Naphthols |

| Palladium(II) with directing group | Ortho-C-H activation/functionalization | Ortho-substituted butyrophenones |

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of synthesizing novel, highly functionalized molecules necessitates innovative approaches to route design. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in retrosynthetic analysis, offering the potential to accelerate the discovery of efficient and novel synthetic pathways. nih.govnih.govarxiv.org

Identify Novel Disconnections: AI models, trained on vast reaction databases, can propose retrosynthetic disconnections that may not be immediately obvious to a human chemist, leading to more innovative and efficient routes. nih.gov

Predict Reaction Outcomes: Machine learning algorithms can predict the feasibility and potential yield of key reaction steps, helping to de-risk synthetic campaigns. researchgate.net

Optimize Reaction Conditions: AI can be used to explore a wide parameter space for reaction optimization, including catalyst, solvent, and temperature, to maximize yield and minimize byproducts.

Table 2: Application of AI/ML in the Synthesis of this compound Derivatives

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Prediction | Discover novel and efficient synthetic routes | Reduced development time and cost |

| Reaction Outcome Modeling | Assess the viability of proposed synthetic steps | Higher success rate in synthesis |

| Physicochemical Property Prediction | Design molecules with desired drug-like properties | Accelerated lead optimization |

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable manufacturing processes. mdpi.com The synthesis of this compound and its derivatives can benefit from the application of green chemistry principles.

Key areas for future research in the sustainable synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses of aromatic ketones often rely on volatile and hazardous organic solvents. Future work could explore the use of water, supercritical fluids, or bio-based solvents. chemistryviews.org Visible-light-induced aerobic C-H oxidation in water has been shown to be an effective method for producing aromatic ketones. chemistryviews.org

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. This includes the development of highly efficient and recyclable catalysts to minimize waste. mdpi.com For instance, the synthesis of aromatic ketones from aromatic carboxylic acids and alkenes has been achieved using visible-light photoredox catalysis with a commercially available phosphine (B1218219) as an oxygen transfer reagent, offering a more sustainable alternative to traditional methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. This can be achieved through addition reactions and catalytic cycles that avoid the use of stoichiometric activating agents and protecting groups. ucl.ac.uk

Table 3: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Approach | Example from Related Syntheses |

| Safer Solvents | Use of water as a solvent | Visible-light-driven C-H oxidation of aryl alkanes in water. chemistryviews.org |

| Catalysis | Employment of photoredox catalysis | Deoxygenative ketone synthesis from carboxylic acids and alkenes. nih.gov |

| Atom Economy | One-pot cascade reactions | Synthesis of substituted benzene (B151609) rings from furfurals in water. ucl.ac.uk |

Novel Applications in Advanced Functional Materials and Biological Probes

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring of this compound make it an interesting scaffold for applications beyond traditional pharmaceuticals.

Advanced Functional Materials: The difluorophenyl ketone moiety could serve as a building block for liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The fluorine atoms can influence properties such as thermal stability, mesophase behavior, and charge transport characteristics. Future research could involve the synthesis of polymers or dendrimers incorporating the this compound core and the evaluation of their material properties.

Biological Probes: Fluorinated compounds are increasingly used in the development of probes for biological imaging. While butyrophenone (B1668137) derivatives are known for their antipsychotic activity, the inherent fluorescence of some aromatic ketones could be harnessed. nih.govnih.gov The difluoro substitution pattern can modulate the fluorescence properties, and the ketone functionality provides a handle for further chemical modification to introduce targeting moieties or environmentally sensitive groups. For example, the core structure could be elaborated to create probes for specific enzymes or receptors, where binding events lead to a change in the fluorescence signal. The development of boronate-based probes for detecting biological oxidants is a testament to the creative design of molecular tools for redox biology, a strategy that could be adapted for derivatives of this compound. frontiersin.org

Table 4: Potential Applications of this compound Derivatives

| Application Area | Rationale | Potential Research Direction |

| Advanced Functional Materials | The difluorophenyl group can impart desirable electronic and thermal properties. | Synthesis of polymers and liquid crystals containing the butyrophenone core. |

| Biological Probes | The fluorinated aromatic ketone may possess useful photophysical properties. | Development of fluorescent probes for imaging specific biological targets or processes. |

| Medicinal Chemistry | Butyrophenones are a known class of pharmacologically active compounds. | Synthesis and evaluation of new derivatives as potential therapeutic agents. nih.govwikipedia.org |

Q & A

Q. What are the standard synthetic routes for 3',5'-Difluoro-3-methylbutyrophenone, and how do reaction conditions influence yield and purity?

The synthesis typically involves fluorination of a precursor such as 3-methylbutyrophenone. Key methods include:

- Halogen Exchange : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace hydroxyl or other leaving groups. Reaction temperature (-78°C to 0°C) and anhydrous conditions are critical to minimize side reactions .

- Electrophilic Aromatic Substitution : Direct fluorination via Friedel-Crafts acylation, employing catalysts like AlCl₃ or FeCl₃. However, regioselectivity at the 3' and 5' positions requires careful control of stoichiometry and reaction time .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) influence yields .

Optimization : Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water). Yield improvements (70–85%) are achievable by slow reagent addition and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹⁹F NMR : Primary tool for confirming fluorine substitution. Two distinct singlets (δ -110 to -120 ppm) for 3' and 5' fluorines due to symmetry. Splitting patterns may indicate steric interactions .

- ¹H NMR : Methyl groups (3-CH₃) appear as a singlet (~δ 1.3 ppm). Aromatic protons (2' and 6') show doublets (J = 8–10 Hz) coupling with fluorines .

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Absence of OH/NH bands confirms purity .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 214.1 (C₁₁H₁₁F₂O⁺). Fragmentation peaks at m/z 195 (loss of F) and 167 (loss of COCH₃) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity when introducing fluorine atoms at the 3' and 5' positions during synthesis?

Regioselectivity challenges arise due to competing para/meta substitution in electrophilic fluorination. Strategies include:

- Directing Groups : Introducing temporary groups (e.g., -NO₂) at the 4' position to block para substitution. Subsequent removal via reduction ensures 3',5'-difluoro selectivity .

- Low-Temperature Fluorination : Using Selectfluor® at -40°C to favor kinetic control over thermodynamic para substitution. Solvent polarity (e.g., acetonitrile vs. DMF) further modulates selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies for fluorination pathways. Adjusting substituent electronegativity (e.g., methyl vs. trifluoromethyl) guides site preference .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated butyrophenones across different studies?

Discrepancies in enzyme inhibition or antimicrobial activity often stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) and control for solvent effects (DMSO vs. ethanol) .

- Structural Confounders : Compare analogs (e.g., 3',5'-dichloro vs. difluoro derivatives) to isolate fluorine-specific effects. Use X-ray crystallography to verify binding modes .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies. Adjust for publication bias via funnel plots .

Q. In designing experiments to study the compound’s role in enzyme inhibition, what control experiments are critical to ensure data reliability?

- Negative Controls : Use non-fluorinated analogs (e.g., 3-methylbutyrophenone) to distinguish fluorine-specific effects. Include vehicle-only (e.g., DMSO) controls to rule out solvent interference .

- Positive Controls : Benchmark against known inhibitors (e.g., ketoconazole for CYP450 assays). Validate assay sensitivity with dose-response curves (IC₅₀ comparisons) .

- Enzyme Source Consistency : Use recombinant enzymes (e.g., expressed in E. coli) to avoid variability from tissue extracts. Confirm activity with fluorogenic substrates .

- Reversibility Tests : Pre-incubate enzyme with compound, then dilute 100-fold. Persistent inhibition suggests covalent binding or slow off-rates .

Q. How does the electronic effects of 3',5'-difluoro substitution influence reactivity in cross-coupling reactions compared to chloro or bromo analogs?

Fluorine’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, reducing oxidative addition rates in Pd-catalyzed couplings. Key differences:

- Suzuki Reaction Rates : Difluoro derivatives require higher catalyst loadings (5 mol% Pd) and longer reaction times (24–48 hrs) vs. bromo analogs (2 mol%, 6–12 hrs) .

- Buchwald-Hartwig Amination : Electron-deficient aryl fluorides favor C-N bond formation with electron-rich amines. Steric hindrance from 3-methyl groups may necessitate bulky ligands (e.g., XPhos) .

- SNAr Reactivity : Fluorine’s poor leaving-group ability limits nucleophilic aromatic substitution. Use of CuI/LiOtBu in Ullmann couplings improves efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.